![molecular formula C16H20N2O3 B2432850 N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide CAS No. 2197518-24-2](/img/structure/B2432850.png)
N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide is a chemical compound that has been synthesized for scientific research purposes. It has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide involves inhibition of certain enzymes, particularly proteases and kinases. The exact mechanism of inhibition is not yet fully understood, but it is believed to involve binding to the active site of the enzyme and interfering with its function.
Biochemical and Physiological Effects:
N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, particularly breast cancer cells. It has also been found to exhibit anti-inflammatory activity, which may have potential applications in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide in lab experiments include its potential applications in the development of new drugs for the treatment of various diseases. Its inhibitory activity against certain enzymes makes it a promising candidate for drug development. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide. These include further studies on its mechanism of action, potential applications in the treatment of various diseases, and development of new drugs based on its structure. Additionally, research on its potential side effects and toxicity is needed to fully evaluate its safety for use in humans.
Conclusion:
In conclusion, N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide is a chemical compound that has potential applications in the field of medicinal chemistry. Its inhibitory activity against certain enzymes makes it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action, potential applications, and safety for use in humans.
Synthesis Methods
The synthesis of N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide involves a series of chemical reactions. The starting material is 4-aminobenzoic acid, which is converted to its methyl ester by reaction with methanol and sulfuric acid. The resulting methyl ester is then reacted with cyclobutanone in the presence of sodium hydride to form the corresponding cyclobutyl ketone. This ketone is then reacted with methyl magnesium bromide to form the corresponding alcohol, which is then converted to the corresponding tosylate. The tosylate is then reacted with sodium cyanide to form the corresponding nitrile, which is then hydrolyzed to form the final product, N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide.
Scientific Research Applications
N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide has potential applications in the field of medicinal chemistry. It has been found to exhibit inhibitory activity against certain enzymes, such as proteases and kinases, which are involved in various disease processes. It has also been found to have potential anticancer activity, particularly against breast cancer cells.
properties
IUPAC Name |
N-[(1-methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-14(19)18-13-7-5-12(6-8-13)15(20)17-11-16(21-2)9-4-10-16/h3,5-8H,1,4,9-11H2,2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUWAZKCWHIYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methoxycyclobutyl)methyl]-4-(prop-2-enamido)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-fluorobenzyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2432767.png)
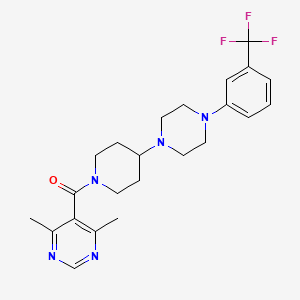
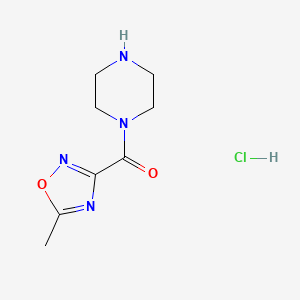
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2432771.png)
![3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(piperidin-1-ylsulfonyl)ethyl]benzamide](/img/structure/B2432772.png)
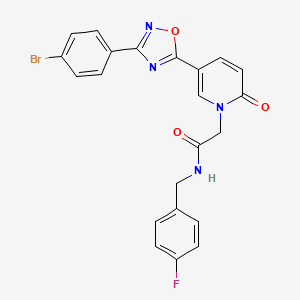
![Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B2432781.png)

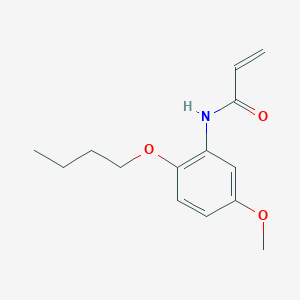
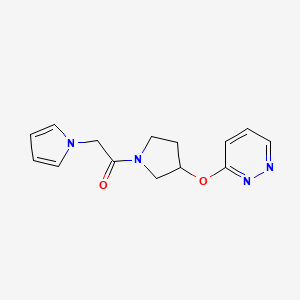
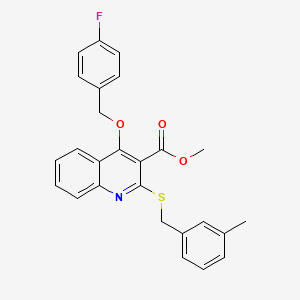
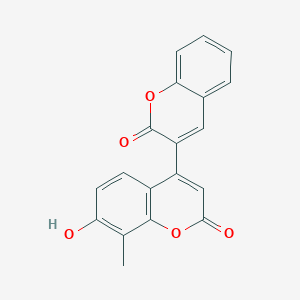
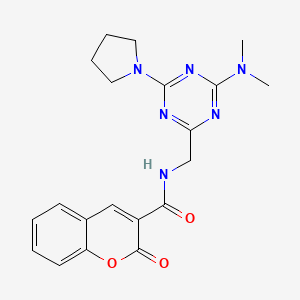
![2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2432790.png)